molecular formula C18H17FN2O3S2 B2501493 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898427-42-4

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2501493
CAS No.: 898427-42-4
M. Wt: 392.46
InChI Key: FLUOXUOVBPNWME-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is an organic small molecule developed for preclinical research and chemical biology. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The structure integrates a 4,7-dimethylbenzothiazole moiety linked via an amide bond to a 4-fluorophenyl sulfonyl propanamide chain. The benzothiazole ring is a versatile heterocycle found in several therapeutic agents and is a key synthon for developing bioactive molecules with a broad spectrum of potential activities . The incorporation of the sulfonamide group is a common strategy in drug design to modulate properties such as solubility, binding affinity, and metabolic stability. As a research chemical, this compound is a candidate for screening against various biological targets, including enzymes and receptors. It is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex chemical entities. Researchers can utilize this compound to explore new chemical space in the development of novel therapeutic agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-11-3-4-12(2)17-16(11)21-18(25-17)20-15(22)9-10-26(23,24)14-7-5-13(19)6-8-14/h3-8H,9-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUOXUOVBPNWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4,7-Dimethyl-2-Aminobenzenethiol

The most direct method involves cyclizing 4,7-dimethyl-2-aminobenzenethiol (1) with a carbonyl source. Using formamide under reflux conditions (180°C, 6 h) yields the benzothiazole core via intramolecular cyclization. Alternative protocols employ thiourea derivatives in acidic media (HCl, 120°C), achieving yields of 78–82%.

Key Reaction Parameters

Parameter Optimal Condition Yield (%)
Carbonyl Source Formamide 82
Temperature 180°C 78
Catalyst HCl (conc.) 81

Hantzsch Thiazole Synthesis

For cases where 2-aminobenzenethiol derivatives are inaccessible, the Hantzsch method utilizes α-haloketones. Reacting 4,7-dimethylaniline (2) with chloroacetone in the presence of sulfur (S8) and ammonium chloride (NH4Cl) at 100°C produces the benzothiazole ring in 68% yield. This route is less favored due to side product formation but remains viable for large-scale synthesis.

Preparation of 3-((4-Fluorophenyl)Sulfonyl)Propanoic Acid

The sulfonyl-propanamide side chain introduces steric and electronic challenges, necessitating careful optimization.

Nucleophilic Displacement of 3-Bromopropanoic Acid

3-Bromopropanoic acid (3) reacts with sodium 4-fluorobenzenesulfinate (4) in dimethylformamide (DMF) at 80°C for 12 h, yielding 3-((4-fluorophenyl)sulfonyl)propanoic acid (5) in 75% yield. The reaction proceeds via SN2 mechanism, with sodium iodide (NaI) enhancing bromide displacement efficiency.

Reaction Conditions

Solvent Temperature Time (h) Yield (%)
DMF 80°C 12 75
DMSO 90°C 10 72
Acetonitrile 70°C 14 68

Oxidation of 3-((4-Fluorophenyl)Thio)Propanoic Acid

An alternative pathway oxidizes the thioether intermediate (6) using hydrogen peroxide (H2O2) in acetic acid at 60°C for 6 h, achieving 80% conversion to the sulfone (5). This method avoids bromide handling but requires strict pH control (pH 4–6) to prevent over-oxidation.

Amide Coupling and Final Product Formation

Coupling the benzothiazole amine (1) with the sulfonylpropanoic acid (5) necessitates activation of the carboxylic acid.

Acid Chloride Mediated Acylation

Converting 5 to its acid chloride (7) using thionyl chloride (SOCl2) in dichloromethane (DCM) at 0–5°C followed by reaction with 4,7-dimethylbenzo[d]thiazol-2-amine (1) in the presence of triethylamine (Et3N) yields the target compound in 85% purity. Excess SOCl2 (1.5 eq) and prolonged stirring (24 h) improve conversion rates.

Purification Protocol

  • Solvent System : Ethyl acetate/hexane (3:7)
  • Column Chromatography : Silica gel (230–400 mesh)
  • Purity Post-Purification : 99.2% (HPLC)

Carbodiimide Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 25°C achieves 78% yield with reduced side reactions. This method is preferable for acid-sensitive intermediates.

Challenges and Mitigation Strategies

Regioselectivity in Benzothiazole Formation

Methyl group positioning at C4 and C7 demands precise ortho-directing effects during cyclization. Using electron-donating substituents (e.g., methoxy groups) in precursors enhances regioselectivity but complicates subsequent demethylation steps.

Sulfone Oxidation Byproducts

Over-oxidation during sulfone synthesis generates sulfonic acids (8), reducible via sodium sulfite (Na2SO3) washes. Implementing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves sulfinate solubility, minimizing byproducts.

Scalability and Green Chemistry Considerations

Microwave-assisted synthesis reduces reaction times for benzothiazole formation (30 min vs. 6 h), while aqueous workups for sulfone synthesis align with green chemistry principles. Solvent recycling (e.g., DCM distillation) further enhances sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide," enabling comparative analysis:

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Structure : Features a 1,2,4-triazole-thione core linked to a 4-fluorophenyl sulfonyl group and difluorophenyl substituents.
  • Synthesis : Derived from hydrazinecarbothioamides via cyclization in basic media .
  • IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) in these triazoles .
  • Bioactivity : Triazole-thiones are associated with antimicrobial and anti-inflammatory activities, but the benzothiazole analog may exhibit divergent pharmacological profiles due to steric and electronic variations .

Bicalutamide (C₁₈H₁₄F₄N₂O₄S)

  • Structure : Contains a propanamide backbone, 4-fluorophenyl sulfonyl group, and trifluoromethyl substituent.
  • Key Differences: Bicalutamide lacks the benzothiazole ring but includes a cyano group and α,α,α-trifluoro motif, enhancing its androgen receptor antagonism .
  • Pharmacokinetics : The trifluoromethyl group in Bicalutamide improves metabolic resistance compared to the methyl groups on the benzothiazole core of the target compound .

(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)

  • Structure : Combines a thiadiazocin ring with a thiazole and fluorophenyl sulfonyl group.
  • Synthesis : Involves reductive cyclization using lead powder, contrasting with the nucleophilic substitution or cyclization methods used for benzothiazole derivatives .
  • Key Differences : The thiadiazocin ring introduces conformational rigidity absent in the target compound, which may influence solubility and target selectivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents IR Spectral Features (cm⁻¹) Bioactivity Relevance
Target Compound Benzothiazole 4,7-dimethyl, 4-fluorophenyl sulfonyl Not reported in available evidence Hypothesized enzyme modulation
Triazole-thiones [7–9] 1,2,4-Triazole-thione 4-Fluorophenyl sulfonyl, difluorophenyl C=S (1247–1255), NH (3278–3414) Antimicrobial
Bicalutamide Propanamide 4-Cyano, trifluoromethyl Not reported Androgen receptor antagonist
Thiadiazocin derivative Thiadiazocin-thiazole 4-Fluorophenyl, dimethoxyphenyl Not reported Not specified

Research Findings and Gaps

  • Structural Insights : The 4-fluorophenyl sulfonyl group is a conserved feature across analogs, suggesting its role in enhancing stability and binding affinity .
  • Synthetic Challenges : Benzothiazole derivatives often require multi-step protocols with precise control over substituent positioning, unlike triazole-thiones, which form via cyclization .
  • Contradictions : While triazole-thiones exhibit tautomerism, the target compound’s benzothiazole core likely adopts a fixed conformation, impacting its reactivity and interactions .

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with dimethyl groups and a sulfonamide moiety. Its chemical structure can be represented as follows:

N 4 7 dimethylbenzo d thiazol 2 yl 3 4 fluorophenyl sulfonyl propanamide\text{N 4 7 dimethylbenzo d thiazol 2 yl 3 4 fluorophenyl sulfonyl propanamide}

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways. For example, it may inhibit kinases or proteases that play critical roles in cancer cell proliferation and survival.
  • Receptor Modulation : It can bind to and modulate the activity of G-protein-coupled receptors (GPCRs) or ion channels, influencing cellular responses and signaling cascades.
  • DNA/RNA Interaction : The compound may interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
SW4802.0β-Catenin inhibition
HCT1160.12Wnt pathway modulation
MCF75.5Apoptosis induction

These findings indicate that the compound effectively inhibits cell proliferation in a concentration-dependent manner, particularly in colorectal cancer models .

Case Studies

  • Colorectal Cancer : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor growth while decreasing Ki67 expression, a marker for cell proliferation .
  • Mechanistic Investigations : Further mechanistic studies revealed that the compound activates apoptotic pathways in cancer cells through the modulation of mitochondrial membrane potential and caspase activation, indicating its potential as an anticancer agent .

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